PROTAC MDM2 Degrader-3

MDM2 self-degradation E3 ligase PROTAC mechanism

PROTAC MDM2 Degrader-3 operates via a unique homodimeric 'self-degradation' mechanism, recruiting MDM2's own E3 ligase function to ubiquitinate itself—fundamentally distinct from inhibitors like Nutlin-3a that paradoxically stabilize MDM2, and from heterobifunctional PROTACs (e.g., MD-224) requiring CRBN or VHL recruitment. This Homo-PROTAC serves as an essential chemical probe for dissecting MDM2 auto-ubiquitination biochemistry and validating whether p53-dependent phenotypes require complete MDM2 elimination versus mere inhibition. Ideal for oncology researchers demanding a mechanism-specific tool for target-validation studies.

Molecular Formula C72H78Cl4N8O15
Molecular Weight 1437.2 g/mol
Cat. No. B2984016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-3
Molecular FormulaC72H78Cl4N8O15
Molecular Weight1437.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1
InChIKeyKECKJSNYFPFODX-PINBWVOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC MDM2 Degrader-3: A Homodimeric, Self-Degrading MDM2 Ligand for p53 Pathway Research


PROTAC MDM2 Degrader-3 (CAS 2249750-23-8, MW 1437.25) is a heterobifunctional small molecule based on PROTAC (Proteolysis Targeting Chimera) technology. It is designed to induce the ubiquitination and proteasomal degradation of the MDM2 (Mouse Double Minute 2) oncoprotein. The compound is characterized by a unique homodimeric architecture, incorporating two MDM2-binding ligands connected via a polyethylene glycol (PEG) linker , in contrast to the more common VHL or CRBN-recruiting PROTACs. Its primary mechanism involves recruiting the E3 ubiquitin ligase function of MDM2 itself to target MDM2 for degradation, a process described as 'self-degradation' . This is distinct from typical MDM2 inhibitors like Nutlin-3a, which only block the MDM2-p53 protein-protein interaction (PPI) [1].

Mechanistic and Structural Divergence of PROTAC MDM2 Degrader-3 from Common Analogs


The p53-MDM2 axis is a pivotal target in oncology, but the functional outcome of chemical intervention is exquisitely dependent on the specific mechanism employed. While conventional MDM2 inhibitors like Nutlin-3a or RG7388 block the MDM2-p53 protein-protein interaction, they paradoxically lead to MDM2 protein stabilization [1]. In contrast, many modern MDM2 PROTACs (e.g., MD-224, KT-253) recruit a separate E3 ligase (CRBN or VHL) to destroy MDM2 [2]. PROTAC MDM2 Degrader-3 operates via a distinct 'self-degradation' mechanism, acting as a homodimer of MDM2 ligands. This design is intended to induce MDM2 to ubiquitinate itself, an event that may bypass the requirement for a separate E3 ligase [3]. Consequently, its efficacy, selectivity profile, and potential for resistance are not directly interchangeable with either small-molecule inhibitors or heterobifunctional degraders that recruit a different E3 ligase. Substitution with an analog based solely on target name (MDM2) risks fundamentally altering the experimental outcome due to these distinct mechanisms of action.

Evidence-Based Differentiation of PROTAC MDM2 Degrader-3: A Comparative Data Assessment


Mechanism of Action: Homodimeric 'Self-Degradation' vs. Heterobifunctional E3 Ligase Recruitment

PROTAC MDM2 Degrader-3 is proposed to act as a homodimer of MDM2 ligands, inducing 'self-degradation' of MDM2 by promoting its own E3 ubiquitin ligase activity. This mechanism is distinct from most other MDM2 PROTACs. For example, MD-224 is a CRBN-recruiting PROTAC [1], and KT-253 is a VHL-recruiting PROTAC [2]. The self-degradation concept is supported by data from closely related analogs (e.g., compounds 15a/15b) in patent CN108610333A, where treatment of A549 cells at 5-20 µM led to a concentration-dependent decrease in MDM2 protein and a concomitant increase in p53 levels via immunoblotting [3].

MDM2 self-degradation E3 ligase PROTAC mechanism CN108610333A

Potency Gap: Nanomolar Degraders (MD-224) vs. Micromolar Self-Degraders

A significant potency differential exists between the 'self-degradation' class of PROTACs (to which PROTAC MDM2 Degrader-3 belongs) and leading heterobifunctional degraders. Data from patent CN108610333A shows that related self-degrading compounds (e.g., 15a/15b) induce MDM2 degradation and p53 stabilization in A549 cells at concentrations between 5 and 20 µM [1]. In stark contrast, the CRBN-recruiting PROTAC MD-224 induces rapid MDM2 degradation at concentrations <1 nM in RS4;11 leukemia cells [2], and the VHL-recruiting degrader KT-253 exhibits a DC50 of 0.4 nM .

MDM2 degradation potency DC50 comparison PROTAC efficacy

Target Engagement: Catalytic Degrader vs. Occupancy-Driven Inhibitor (Nutlin-3a)

As a PROTAC, PROTAC MDM2 Degrader-3 operates via an 'event-driven' pharmacology, leading to the catalytic destruction of the MDM2 protein. This is fundamentally different from 'occupancy-driven' MDM2 inhibitors like Nutlin-3a. Nutlin-3a binds to MDM2, inhibiting its interaction with p53, but this binding event stabilizes MDM2, causing its cellular accumulation [1]. In contrast, the self-degradation mechanism of PROTAC MDM2 Degrader-3 is designed to reduce total MDM2 protein levels. Data on analog compounds 15a/15b confirm this, showing a concentration-dependent decrease in MDM2 protein and a concurrent increase in p53 levels in A549 cells [2].

PROTAC vs. inhibitor MDM2 degradation p53 stabilization event-driven pharmacology

Optimal Scientific and Industrial Use Cases for PROTAC MDM2 Degrader-3 Based on Evidence Profile


Investigating the Molecular Biology of MDM2 Self-Ubiquitination

Given its unique homodimeric, 'self-degradation' mechanism, this compound is a specialized tool for dissecting the biochemical requirements for MDM2 to act as an E3 ligase for itself [1]. Unlike common MDM2 inhibitors (e.g., Nutlin-3a) or heterobifunctional PROTACs (e.g., MD-224), this compound's design specifically tests the hypothesis that bringing two MDM2 molecules into close proximity is sufficient to trigger their mutual ubiquitination and degradation [2].

Proof-of-Concept Studies for Homo-PROTAC or 'Molecular Glue' Degrader Design

PROTAC MDM2 Degrader-3 serves as an early chemical probe in the emerging field of 'Homo-PROTACs' [1]. Its design and activity (as inferred from analogs) [2] provide a foundational case study for scientists developing new degraders that induce a target protein to degrade itself, a strategy that could be applied to other E3 ligases or dimerization-prone targets. This contrasts with the more developed VHL/CRBN-based heterobifunctional degrader field.

Use as a Tool Compound to Validate p53-Dependent Cellular Responses Requiring MDM2 Clearance

For experiments designed to distinguish between p53 activation via MDM2 inhibition (which stabilizes MDM2) versus p53 activation via MDM2 elimination, this compound is a necessary control [1]. Its use in cellular assays can help validate whether a particular phenotype (e.g., apoptosis, senescence) is solely dependent on p53 stabilization or requires the complete removal of MDM2's non-p53-related functions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC MDM2 Degrader-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.